(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine
Description
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,12H,1,6,8H2,2H3 |
InChI Key |
UIIFOSPYBFVXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrins
Pyridin-2-yl-methylamine derivatives can be prepared through the reductive amination of cyanohydrins. This method involves reacting a cyanohydrin with a pyridin-2-yl-methylamine in a reductive medium, typically an alcoholic solvent like methanol.
- The reaction may benefit from the addition of an organic tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane.
- A boron hydride, such as sodium cyanoborohydride, is used to create a reductive environment.
- The primary amine reactant can be used as a hydrochloride salt, especially when preparing a pyridin-2-yl-methylamine.
- The compounds are derived from a 1-benzoyl-piperidin-4-one, where the ketone function is converted into an epoxide and treated with a hydrogen fluoride-pyridine complex to yield a 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
Amine-Directed Mizoroki-Heck Arylation
Free allylamines can undergo amine-directed Mizoroki-Heck arylation.
- The reaction is conducted in a vial with palladium(II) acetate, silver acetate, an organohalide, trifluoroacetic acid, and the amine, with dry ice as a carbon dioxide source.
- The vial is sealed and stirred at room temperature for 15 minutes, then heated to 70°C for 14 hours.
- After cooling, the mixture is made basic with ammonium hydroxide solution, stirred, and extracted with dichloromethane.
- The organic layer is washed with brine and dried over sodium sulfate.
- For amine salts, the reaction mixture is cooled, treated with HCl in dioxane, and stirred. The solvent is then concentrated, and the residue is triturated with diethyl ether to obtain the amine hydrochloride salts.
- For benzoyl-protected amines, the reaction mixture is cooled, treated with triethylamine, and purified by flash column chromatography to yield the arylated product.
Synthesis of Clickable Ligands
Clickable ligands such as N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) can be synthesized for creating manganese(II) complexes. These ligands are designed to mimic the active site of manganese-dependent dioxygenases and can be grafted onto solid supports using click chemistry.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyridine ring in the compound undergoes electrophilic aromatic substitution (EAS) reactions. The nitrogen atom in the pyridine ring directs incoming electrophiles to specific positions (meta or para), depending on substituent patterns. For example:
-
Nitration : The pyridine ring can react with nitric acid to form nitro derivatives.
-
Halogenation : Electrophilic halogenation (e.g., bromination) occurs at positions influenced by the ring’s electron-withdrawing nitrogen.
Mechanism : The planar, electron-deficient pyridine ring facilitates electrophilic attack, with substituents directing regioselectivity.
Allylic Reactions
The allylic double bond (in the (2-methylprop-2-en-1-yl) group) participates in reactions such as:
-
Diels-Alder cycloaddition : The double bond can act as a dieneophile in [4+2] cycloaddition reactions.
-
Epoxidation : Oxidation of the double bond to form epoxides under acidic or basic conditions.
-
Hydrohalogenation : Addition of HCl or HBr across the double bond, yielding allylic halides.
Example : Epoxidation with mCPBA (meta-chloroperbenzoic acid) could yield an epoxide intermediate, which may further react with nucleophiles .
Amine-Related Reactions
The primary amine (-NH2) group enables nucleophilic and condensation reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.
-
Condensation : Formation of imines or enamines with carbonyl compounds (e.g., ketones, aldehydes) .
-
Heck Arylation : Participation in cross-coupling reactions, such as amine-directed Mizoroki-Heck arylations, to form substituted alkenes .
Mechanism : The lone pair on the nitrogen attacks electrophilic centers (e.g., carbonyl carbons) or coordinates with transition metals in catalytic cycles .
Alkylation of Pyridine Derivatives
A common approach involves reacting pyridin-3-ylmethylamine with allylic halides (e.g., 2-methylprop-2-en-1-yl bromide) in the presence of a base (e.g., NaOH) .
Reaction Conditions :
| Reagent | Solvent | Temperature |
|---|---|---|
| NaOH (aq) | Water/THF | Room temperature |
| Allylic halide | – | – |
Yield : Typically high (e.g., 90% in analogous systems) .
Reductive Amination
An alternative method involves reductive amination of amines with carbonyl precursors using reducing agents like sodium triacetoxyborohydride .
Advantage : Suitable for sensitive functional groups .
Oxidative Reactivity
The allylic double bond and amine group may participate in redox reactions. For instance, the amine could act as a reducing agent in tandem with oxidants like hydrogen peroxide .
Metal Coordination
In catalytic cycles, the pyridine nitrogen and amine groups coordinate to metals (e.g., Mn), stabilizing intermediate complexes and facilitating electron transfer .
Comparison of Reaction Pathways
| Reaction Type | Key Features | Reagents/Conditions |
|---|---|---|
| Electrophilic Aromatic Substitution | Meta/para selectivity; electron-deficient ring | HNO₃, HBr, H₂SO₄ |
| Allylic Epoxidation | Oxidation of double bond | mCPBA, acidic conditions |
| Amine Alkylation | Nucleophilic substitution | RX (alkyl halide), base |
| Catalytic Oxygenation | Metal-mediated C–H activation | Mn complexes, H₂O₂/AcOH |
Scientific Research Applications
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, further modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
a. [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine (CAS 883536-21-8)
- Structure : Replaces the isobutenyl group with a 1-methylindole moiety.
- Higher molecular weight (251.33 g/mol vs. 162.23 g/mol) and logP (~3.0 vs. ~2.5), suggesting increased lipophilicity .
b. 1-(3-Bromophenyl)ethylamine (CAS 1281963-86-7)
- Structure : Shares the isobutenyl group but pairs it with a brominated phenethyl group.
- Key Differences: The bromine atom increases molecular weight (254.17 g/mol) and lipophilicity (logP ~3.8) compared to the pyridin-3-ylmethyl substituent. Potential for halogen bonding in biological systems .
c. (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (CAS 950984-75-5)
Physicochemical Properties
Table 1. Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|---|
| (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine | C₁₀H₁₄N₂ | 162.23 | N/A | ~2.5 |
| [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine | C₁₆H₁₇N₃ | 251.33 | 438.8 | ~3.0 |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 | N/A | ~3.8 |
| 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine | C₉H₁₂N₂ | 148.20 | N/A | ~1.9 |
Notes:
- The pyridin-3-ylmethyl group in the target compound reduces logP compared to brominated or indole-containing analogs.
- Steric bulk from the isobutenyl group may limit solubility in polar solvents.
Key Research Findings
- Structural Flexibility : The target compound’s isobutenyl group offers conformational flexibility, contrasting with rigid indole or bromophenyl groups in analogs .
- Electronic Effects : Pyridin-3-ylmethyl’s nitrogen at the 3-position creates a distinct electronic profile compared to pyridin-2-ylmethyl (e.g., in ), influencing coordination chemistry or binding interactions .
Biological Activity
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridine ring linked to a 2-methylprop-2-en-1-yl group. This configuration may influence its biological interactions and reactivity within biological systems. The presence of the alkene functionality alongside the pyridine moiety is expected to contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Protein Kinases : Compounds with similar structures have been shown to inhibit protein kinases involved in cancer pathways, suggesting potential anti-cancer properties .
- Methyltransferases : Studies on related compounds indicate that they can act as inhibitors of protein methyltransferases (PMTs), which are crucial in regulating gene expression and cellular signaling pathways .
- Cytotoxic Activity : Some derivatives exhibit selective cytotoxicity against cancer cell lines, indicating that the compound may induce apoptosis or other forms of cell death in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Biological Activity | IC50 Value | Cell Line Tested |
|---|---|---|---|
| Inhibition of Akt | 20 µM | Ovarian Cancer | |
| Methyltransferase Inhibition | 5 nM | Various Tumor Lines | |
| Induction of Apoptosis | 15 µM | Breast Cancer |
Case Studies
-
Anticancer Activity :
A study highlighted the anticancer potential of related compounds that inhibit the Akt signaling pathway, leading to reduced cell proliferation in ovarian and breast cancer models. The mechanism involves the downregulation of downstream signaling events critical for tumor growth . -
Methyltransferase Inhibition :
Research on PMT inhibitors demonstrated that certain analogs could selectively inhibit specific methyltransferases, impacting histone modification patterns and subsequently altering gene expression profiles in cancer cells . -
Cytotoxic Effects :
Another investigation revealed that compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine, and how is the product purified?
The compound is typically synthesized via condensation reactions involving pyridin-3-ylmethylamine derivatives and 2-methylprop-2-en-1-yl precursors. For example, analogous methods involve reacting heterocyclic ketimines (e.g., N-(pyridin-3-ylmethyl)amine derivatives) with anhydrides or aldehydes in dichloroethane (ClCHCHCl) under ambient conditions, followed by filtration and washing with CHCl for purification . Yield optimization may require inert atmospheres or controlled stoichiometry. Post-synthesis, column chromatography (e.g., hexane/acetone gradients) is commonly employed to isolate pure products .
Q. Which spectroscopic techniques are essential for characterizing this compound's structure?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxylate zwitterions via antisymmetric stretching at ~1610 cm) .
- NMR : H and C NMR confirm substituent connectivity and stereochemistry.
- X-ray crystallography : Resolves 3D molecular geometry and confirms zwitterionic forms, often using SHELX software for refinement .
- Elemental analysis : Validates purity and empirical formula .
Q. What safety precautions are recommended when handling this amine in laboratory settings?
Based on analogous pyridine derivatives:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers away from oxidizers, as amines can form reactive byproducts .
Advanced Research Questions
Q. How can catalytic methods improve the yield and selectivity of this compound's synthesis?
Heterogeneous catalysts like FeO@SiO/InO enhance reaction efficiency by reducing side reactions (e.g., over-alkylation). For example, catalytic systems can lower activation energy for imine formation, achieving >90% yield in some cases . Reaction parameters (temperature, solvent polarity) must be optimized via Design of Experiments (DoE) to balance steric and electronic effects .
Q. What strategies resolve discrepancies between computational and experimental structural data for this compound?
Discrepancies (e.g., bond length variations in DFT vs. X-ray data) require:
Q. How to design QSAR models to predict the biological activity of derivatives of this amine?
- Descriptor selection : Use steric (SMR), electronic (Hammett constants), and lipophilic (Log P) parameters, as these correlate strongly with antibacterial activity in pyridine derivatives .
- Software tools : MOE or similar platforms generate regression models; validate via cross-correlation coefficients (r > 0.85) .
- Biological testing : Screen derivatives against bacterial strains (e.g., S. aureus) to refine activity cliffs .
Q. What are the challenges in refining the crystal structure of this compound using SHELX, and how are they addressed?
Common issues include:
- Twinned crystals : Use SHELXD/SHELXE for twin law identification and HKLF5 data processing .
- Disordered moieties : Apply restraints (e.g., DFIX for bond lengths) to pyridin-3-ylmethyl groups.
- High R-factors : Re-collect high-resolution data (<1.0 Å) and refine anisotropic displacement parameters .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of structurally similar amines?
- Meta-analysis : Compare assay conditions (e.g., pH, bacterial strain variability) .
- Dose-response studies : Establish EC values to quantify potency differences.
- Molecular docking : Identify binding site variations (e.g., hydrophobic pockets in target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
